N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound that features a pyrazole ring substituted with a fluorobenzyl group, a methyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzyl ring with the pyrazole nitrogen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the fluorobenzyl group.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: It might find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-1H-pyrazol-3-amine: Lacks the methyl and isopropyl groups, which may affect its reactivity and biological activity.
4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine: Lacks the fluorobenzyl group, which may reduce its potential interactions with biological targets.
N-(4-chlorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine: Substitution of fluorine with chlorine may alter its chemical properties and reactivity.
Uniqueness
N-(4-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the presence of the fluorobenzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. The combination of substituents on the pyrazole ring also provides a unique steric and electronic environment, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C14H18FN3 |
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Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H18FN3/c1-10(2)18-9-11(3)14(17-18)16-8-12-4-6-13(15)7-5-12/h4-7,9-10H,8H2,1-3H3,(H,16,17) |
InChI Key |
UJFPKYXBHSAUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=C(C=C2)F)C(C)C |
Origin of Product |
United States |
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